molecular formula C20H26ClNO2 B2844549 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide CAS No. 2176201-07-1

1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide

Cat. No.: B2844549
CAS No.: 2176201-07-1
M. Wt: 347.88
InChI Key: KZXVGUGOIAEMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide ( 2176201-07-1) is a synthetic carboxamide derivative of interest in chemical and pharmaceutical research. The compound features a molecular formula of C20H26ClNO2 and a molecular weight of 347.88 g/mol . Its structure incorporates a 7-oxaspiro[3.5]nonane system, a bridged oxygen-containing spirocyclic scaffold that confers molecular rigidity, which is a valuable property in medicinal chemistry for exploring ligand-receptor interactions . Key calculated physicochemical properties include an XLogP3 of 4.2 and a Topological Polar Surface Area of 38.3 Ų, parameters that suggest its potential in permeability and bioavailability studies . This compound is offered for non-therapeutic, non-veterinary research applications. It is strictly for use in laboratory settings by qualified professionals. Researchers can procure this chemical in various quantities to suit their experimental needs . As with all research chemicals, safe handling procedures must be adhered to. Please refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c21-16-5-3-15(4-6-16)20(8-1-2-9-20)18(23)22-17-7-10-19(17)11-13-24-14-12-19/h3-6,17H,1-2,7-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXVGUGOIAEMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Compounds :

  • (R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide (PIPC1)
  • (R)-1-(4-Chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide (PIPC2)

Structural Differences :

  • The target compound’s 7-oxaspiro[3.5]nonan-1-yl group is replaced with a piperidine ring bearing hydroxy and trifluoromethyl groups.
  • PIPC1 and PIPC2 incorporate fluorophenyl or phenylpropyl chains, enhancing lipophilicity compared to the spirocyclic ether .

Thieno-Pyrazolylcarboxamide Analogs

Key Compound :

  • 1-(4-Chlorophenyl)-N-[2-(4-Methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide

Structural Differences :

  • The spiro ether is replaced with a thieno[3,4-c]pyrazol ring system containing methoxyphenyl and bis(oxidanylidene) groups.
  • Molecular weight: 485.983 g/mol (higher than the target compound due to sulfur and additional heterocyclic components) .

Pharmacological Implications :

  • The thieno-pyrazolyl moiety may enhance π-π stacking interactions with target proteins, while the methoxy group improves solubility.

Cyclopropane-Carboxamide Derivatives

Key Compound :

  • N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

Structural Differences :

  • A 4-methoxyphenoxy group replaces the 4-chlorophenyl substituent.

Comparative Analysis Table

Parameter Target Compound PIPC1 Thieno-Pyrazolyl Analog Cyclopropane Derivative
Core Structure Cyclopentane-carboxamide + spiro ether Cyclopentane-carboxamide + piperidine Cyclopentane-carboxamide + thieno-pyrazol Cyclopropane-carboxamide
Key Substituents 4-Chlorophenyl, 7-oxaspiro[3.5]nonan-1-yl 4-Fluorophenyl, trifluoromethyl-piperidine 4-Methoxyphenyl, bis(oxidanylidene) 4-Methoxyphenoxy, phenyl
Molecular Weight Not reported ~550–600 g/mol (estimated) 485.983 g/mol ~300–350 g/mol (estimated)
Biological Activity Hypothesized TRPA1 modulation TRPA1 modulation Not reported Not reported (agricultural testing in unrelated)
Synthetic Complexity Likely moderate (spiro synthesis) High (stereoselective steps) Moderate (heterocyclic coupling) Moderate (diastereoselective cyclopropanation)
Metabolic Stability High (spiro ether reduces oxidation) Moderate (piperidine metabolism) Low (thiophene susceptibility) Low (cyclopropane ring strain)

Research Findings and Implications

  • TRPA1 Modulation : The PIPC series highlights the role of bulky, electron-withdrawing groups (e.g., trifluoromethyl) in enhancing TRPA1 affinity. The target compound’s spiro ether may mimic these effects while improving bioavailability .
  • Synthetic Challenges : Cyclopropane derivatives () achieve high diastereoselectivity but face metabolic instability. The target’s spiro structure may balance synthetic feasibility and stability .
  • Agricultural Applications : While unrelated to TRPA1, demonstrates that chlorophenyl-carboxamides can affect plant physiology, suggesting broader utility for structural analogs .

Biological Activity

1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN2O2C_{15}H_{19}ClN_{2}O_{2} with a molecular weight of approximately 294.77 g/mol. Its structure features a spirocyclic moiety, which is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₉ClN₂O₂
Molecular Weight294.77 g/mol
CAS Number2309556-02-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biological pathways. Research suggests that it may act as an inhibitor of key enzymes or receptors involved in pain and inflammatory responses, similar to other compounds within its structural class .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds structurally related to this compound. For instance, compounds containing similar spirocyclic structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential utility in treating bacterial infections .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies indicate that derivatives with similar functional groups exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are relevant in the context of neurodegenerative diseases and gastrointestinal disorders, respectively .

Case Studies

A notable study investigated the interaction of spirocyclic compounds with bovine serum albumin (BSA), revealing significant binding affinity that correlates with their pharmacological effectiveness. This suggests that modifications to the spirocyclic structure could enhance biological activity through improved bioavailability and receptor interaction .

Comparative Analysis

To understand the unique attributes of this compound, it is beneficial to compare it with other related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntibacterial, enzyme inhibitionInteraction with specific enzymes/receptors
3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamideAntibacterial, anti-inflammatoryModulation of pain signaling pathways
Piperidine derivativesAntidepressant, analgesicNeurotransmitter receptor modulation

Q & A

Q. What are the common synthetic routes for preparing 1-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}cyclopentane-1-carboxamide?

Methodological Answer: The synthesis typically involves coupling the cyclopentane-1-carboxylic acid derivative with the 7-oxaspiro[3.5]nonan-1-amine moiety. Key steps include:

  • Step 1 : Activation of the carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Formation of the amide bond using 4-dimethylaminopyridine (DMAP) as a catalyst, followed by purification via column chromatography .
  • Step 3 : Final characterization using NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How is the spirocyclic structure of 7-oxaspiro[3.5]nonan-1-yl confirmed experimentally?

Methodological Answer: The spiro configuration is validated through:

  • X-ray crystallography : Resolves spatial arrangement of the spiro junction .
  • NOESY NMR : Identifies through-space interactions between protons on the cyclopentane and oxaspiro rings .
  • Vibrational spectroscopy (IR/Raman) : Detects strain in the spiro system via characteristic C-O-C and ring deformation modes .

Q. What physicochemical properties are critical for handling this compound?

Methodological Answer: Key properties include:

PropertyValue/DescriptionReference
Melting Point160–164°C (similar to 1-(4-chlorophenyl)cyclopentane derivatives)
SolubilityLow in water; soluble in DMSO, DMF, or chloroform
LogP~3.2 (predicted via computational models for spiro compounds)
Stability assessments under varying pH and temperature conditions are essential for storage and experimental reproducibility .

Advanced Research Questions

Q. How do stereochemical challenges in the spiro system impact synthetic yield and biological activity?

Methodological Answer: The spiro[3.5]nonane system introduces axial chirality, leading to diastereomers. Strategies to address this include:

  • Chiral HPLC : Separates enantiomers for individual bioactivity testing .
  • Asymmetric catalysis : Uses chiral ligands (e.g., BINAP) during spiro ring formation to control stereochemistry .
  • SAR studies : Compare activity of isolated stereoisomers against targets (e.g., kinase inhibition) to identify pharmacophoric configurations .

Q. How can researchers design assays to evaluate this compound’s interaction with biological targets?

Methodological Answer:

  • Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., GPCRs, kinases) based on the compound’s lipophilic spiro core .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd values) .
  • Functional assays : Test inhibition of enzymatic activity (e.g., ATPase assays for kinase targets) with IC₅₀ calculations .

Q. How should conflicting data on substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) be resolved?

Methodological Answer: Contradictions in substituent impact (e.g., Cl vs. F on bioactivity) require:

  • Comparative crystallography : Resolve binding modes of analogs with target proteins .
  • Free-energy perturbation (FEP) simulations : Quantify substituent contributions to binding thermodynamics .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies optimize metabolic stability in vivo for this compound?

Methodological Answer:

  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., oxidation of the oxaspiro ring) .
  • Prodrug design : Mask polar groups (e.g., amide) with ester linkages to enhance bioavailability .
  • Deuterium labeling : Replace vulnerable C-H bonds with C-D to slow metabolism .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

Methodological Answer:

  • Molecular docking : Screen virtual libraries against target vs. off-target proteins (e.g., kinase X vs. Y) .
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with selectivity indices .
  • MD simulations : Predict binding pocket flexibility to optimize substituent bulkiness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.